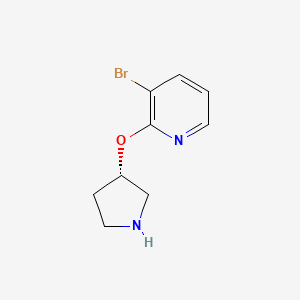
Benzyl-PEG4-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG4-Boc, also known as tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker, facilitating the synthesis of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making this compound a valuable tool in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG4-Boc typically involves the following steps:
Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.
Reaction with Benzyl Alcohol: The PEG derivative is reacted with benzyl alcohol under basic conditions to form the benzyl ether.
Protection with Boc Group: The resulting compound is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc (tert-butoxycarbonyl) protecting group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as column chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-PEG4-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Deprotection Reactions: Commonly use acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Deprotected Products: Removal of the Boc group yields the corresponding free amine derivative
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG4-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.
Biology: Helps in the development of targeted therapies by enabling the selective degradation of disease-causing proteins.
Medicine: Plays a crucial role in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical intermediates
Wirkmechanismus
The primary mechanism of action of Benzyl-PEG4-Boc involves its role as a linker in PROTAC molecules. PROTACs work by:
Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.
Recruiting E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
This mechanism allows for the selective degradation of specific proteins, making PROTACs a powerful tool in targeted therapy .
Vergleich Mit ähnlichen Verbindungen
Benzyl-PEG2-Boc: A shorter PEG linker with similar properties but different chain length.
Benzyl-PEG6-Boc: A longer PEG linker, offering different spatial properties for PROTAC synthesis.
Uniqueness: Benzyl-PEG4-Boc is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC molecules. This makes it particularly suitable for a wide range of applications in drug discovery and development .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-20(2,3)26-19(21)9-10-22-11-12-23-13-14-24-15-16-25-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJABOSFLNXQSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8248189.png)

![cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B8248210.png)

